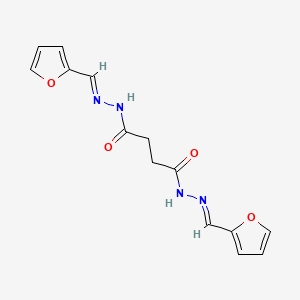

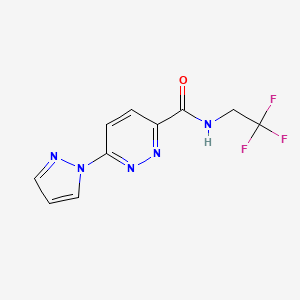

3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a structurally complex molecule that appears to be related to a class of compounds with potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, molecular analysis, and pharmacological evaluation, which can be extrapolated to the compound of interest.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. In the case of similar compounds, such as the 3-ethoxyquinoxalin-2-carboxamides, synthesis begins with a key intermediate which is then coupled with appropriate amines in the presence of coupling agents like EDC·HCl and HOBt . Another method described involves the conversion of carboxylic acids to carboxamides using niobium pentachloride, which is a mild and practical approach . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their pharmacological properties. The structure-activity relationship (SAR) is often studied by synthesizing a series of derivatives and evaluating their biological activities. For instance, the 5-HT3 receptor antagonism of the synthesized 3-ethoxyquinoxalin-2-carboxamides was evaluated, and the most active compound was identified based on its pA(2) value . This kind of analysis is essential for understanding how modifications in the molecular structure can influence the activity of the compound.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and overall molecular architecture. For example, the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures involved benzylic lithiation, which is a specific type of chemical reaction tailored to the functional groups present in the starting materials . The reactivity of the compound would similarly be influenced by its amine, carboxamide, and thioxoquinazoline groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. These properties are critical for the compound's behavior in biological systems and its suitability for drug development. The papers provided do not directly discuss these properties for the compound , but similar compounds have been evaluated for properties like receptor antagonism and cytotoxic activity, which are indicative of their chemical behavior in biological contexts .

Scientific Research Applications

Novel Heterocyclic Compounds Synthesis

The compound is related to the synthesis of novel heterocyclic compounds, which are explored for their potential anti-inflammatory and analgesic properties. For instance, related compounds have been synthesized from reactions involving visnaginone or khellinone derivatives. These compounds are screened for their COX-1/COX-2 inhibitory activity, showing significant anti-inflammatory and analgesic activities, indicating their potential in drug development for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Polymer Chemistry

In the realm of polymer chemistry, related compounds have been used to synthesize polymers with specific functional groups, such as thiol groups. For example, the synthesis of poly(2-oxazoline)s with pendant thiol groups from a monomer similar to the query compound. These polymers find applications in materials science, demonstrating the versatility of the chemical structure for various scientific applications (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007).

Antimicrobial Agents

The structural framework of the compound is also foundational for developing new antimicrobial agents. Research has been conducted on quinazoline derivatives, demonstrating significant potential as antimicrobial agents. These compounds are evaluated for their efficacy against various bacterial and fungal strains, highlighting the importance of this chemical structure in the search for new, effective antimicrobial treatments (Desai, Shihora, & Moradia, 2007).

Anticancer Activity

Moreover, the compound's framework has been utilized in synthesizing derivatives with potential anticancer activity. Specifically, research into quinazoline derivatives has shown promise in the development of treatments targeting cancer cells, including breast cancer MCF-7 cell lines. Such studies are crucial for expanding the arsenal of anticancer drugs, with specific compounds demonstrating significant activity compared to established chemotherapy agents (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).

properties

CAS RN |

403728-40-5 |

|---|---|

Product Name |

3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

Molecular Formula |

C23H28N4O3S |

Molecular Weight |

440.56 |

IUPAC Name |

3-[2-(diethylamino)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C23H28N4O3S/c1-4-26(5-2)12-13-27-22(29)18-11-10-16(14-19(18)25-23(27)31)21(28)24-15-17-8-6-7-9-20(17)30-3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,24,28)(H,25,31) |

InChI Key |

CVPRCXJJRDTJQR-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)NC1=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

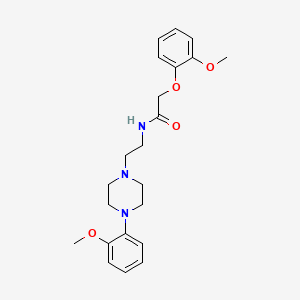

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3017147.png)

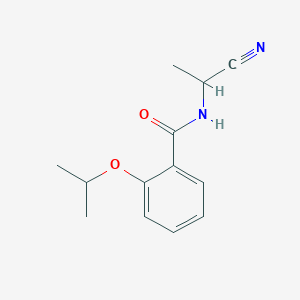

![ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B3017152.png)

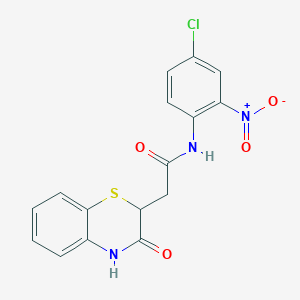

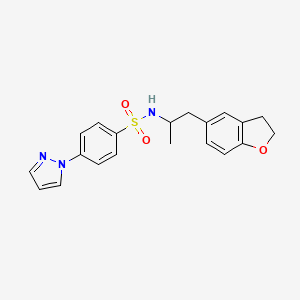

![3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3017161.png)

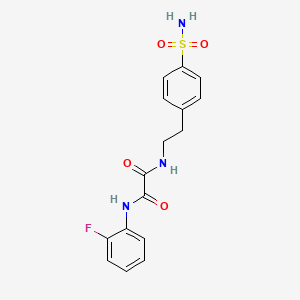

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3017162.png)

![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)